N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide, also known as FLB457, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective dopamine D3 receptor antagonist and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action for N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide involves its ability to selectively block dopamine D3 receptors. This receptor subtype is primarily found in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation. By blocking these receptors, N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide may have a range of effects on these pathways, including altering reward processing and reducing addictive behaviors.
Biochemical and Physiological Effects
N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been found to have a range of biochemical and physiological effects. In addition to its effects on the dopamine system, this compound has also been found to have effects on other neurotransmitter systems, including the serotonin and glutamate systems. These effects may contribute to its potential therapeutic effects in various disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor subtype and study its effects in various physiological and pathological processes. However, one limitation of using N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is its potential for off-target effects on other neurotransmitter systems. This may complicate the interpretation of results and require additional experiments to confirm the specificity of its effects.
Future Directions
There are several potential future directions for research on N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide. One area of interest is its potential therapeutic use in various disorders, including addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to better understand the mechanisms underlying its effects on the dopamine system and other neurotransmitter systems. Finally, the development of more selective and potent dopamine D3 receptor antagonists may provide additional tools for studying the role of this receptor subtype in various physiological and pathological processes.
Synthesis Methods
The synthesis method for N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide involves several steps, including the reaction of 4-fluorobenzyl chloride with piperidine to form N-(4-fluorobenzyl)piperidine. This compound is then reacted with 1H-pyrazol-5-amine to form the pyrazole derivative, which is then coupled with 4-methoxybenzoyl chloride to form N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide.
Scientific Research Applications
N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been extensively studied for its potential use in scientific research. This compound has been found to have a range of effects on the dopamine system, including the ability to block dopamine D3 receptors. This makes it a potentially useful tool for studying the role of this receptor subtype in various physiological and pathological processes.
properties
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-30-21-8-4-18(5-9-21)23(29)26-22-10-13-25-28(22)20-11-14-27(15-12-20)16-17-2-6-19(24)7-3-17/h2-10,13,20H,11-12,14-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSZPLPDHQMYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.